2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile 2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17783683
InChI: InChI=1S/C9H15FN2O/c10-6-8(13)5-9(7-11)3-1-2-4-12-9/h8,12-13H,1-6H2
SMILES:
Molecular Formula: C9H15FN2O
Molecular Weight: 186.23 g/mol

2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile

CAS No.:

Cat. No.: VC17783683

Molecular Formula: C9H15FN2O

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile -

Specification

Molecular Formula C9H15FN2O
Molecular Weight 186.23 g/mol
IUPAC Name 2-(3-fluoro-2-hydroxypropyl)piperidine-2-carbonitrile
Standard InChI InChI=1S/C9H15FN2O/c10-6-8(13)5-9(7-11)3-1-2-4-12-9/h8,12-13H,1-6H2
Standard InChI Key GRAHAVQVDIYZDK-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)(CC(CF)O)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(3-fluoro-2-hydroxypropyl)piperidine-2-carbonitrile, reflects its geminal substitution pattern on the piperidine ring. The carbonitrile group (-C≡N) and the 3-fluoro-2-hydroxypropyl chain (-CH₂-CF(OH)-CH₂-) occupy adjacent positions, creating a sterically crowded environment. This arrangement influences conformational flexibility and electronic distribution, as the fluorine atom’s electronegativity polarizes nearby bonds .

Key Structural Features:

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.

  • Carbonitrile group: A strong electron-withdrawing group that enhances molecular stability and participates in dipole interactions.

  • Fluorinated hydroxypropyl chain: Introduces both hydrophilicity (via -OH) and lipophilicity (via -F), optimizing membrane permeability in biological systems .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural elucidation:

  • ¹H NMR: Signals for the piperidine ring protons appear between δ 1.2–3.0 ppm, while the hydroxyl proton resonates near δ 4.5–5.0 ppm. Fluorine coupling splits adjacent proton signals .

  • ¹³C NMR: The carbonitrile carbon is observed at δ 115–120 ppm, and the fluorinated carbon at δ 90–100 ppm (J₃C-F ≈ 160 Hz).

  • MS: The molecular ion peak at m/z 186.23 confirms the molecular weight, with fragmentation patterns revealing the loss of -OH (18 Da) and -CN (26 Da).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(3-fluoro-2-hydroxypropyl)piperidine-2-carbonitrile involves multi-step organic reactions, adapting methodologies from related piperidine derivatives :

  • Piperidine-2-carbonitrile Preparation:
    Piperidine is functionalized via Strecker synthesis or cyanation of piperidone intermediates. For example, piperidine-2-carbonitrile is obtained by treating 2-piperidone with cyanogen bromide (BrCN) in the presence of a base.

  • Introduction of the Fluorinated Hydroxypropyl Chain:

    • Step 1: Alkylation of piperidine-2-carbonitrile with 3-chloro-2-hydroxypropane under basic conditions (e.g., K₂CO₃ in DMF).

    • Step 2: Fluorination via nucleophilic substitution using KF or AgF in polar aprotic solvents (e.g., DMSO) .

    Reaction Scheme:

    Piperidine-2-carbonitrile+Cl-CH₂-C(OH)H-CH₂-baseIntermediateF2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile\text{Piperidine-2-carbonitrile} + \text{Cl-CH₂-C(OH)H-CH₂-} \xrightarrow{\text{base}} \text{Intermediate} \xrightarrow{\text{F}^-} \text{2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile}
  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >90% purity.

Optimization Challenges

  • Steric Hindrance: Geminal substitution complicates alkylation; elevated temperatures (80–100°C) are required.

  • Fluorination Efficiency: Anhydrous conditions prevent hydrolysis, while crown ethers enhance fluoride ion reactivity.

Chemical Reactivity and Functionalization

Key Reactions

The compound’s reactivity is governed by its functional groups:

Carbonitrile Transformations

  • Hydrolysis: Treatment with H₂SO₄/H₂O yields the corresponding amide (-CONH₂) or carboxylic acid (-COOH).

  • Reduction: LiAlH₄ reduces -CN to -CH₂NH₂, forming 2-(3-fluoro-2-hydroxypropyl)piperidine-2-methylamine.

Hydroxyl Group Modifications

  • Etherification: Reaction with alkyl halides (R-X) in the presence of NaH produces ether derivatives (-OR) .

  • Oxidation: MnO₂ oxidizes the hydroxyl group to a ketone, forming 2-(3-fluoro-2-oxopropyl)piperidine-2-carbonitrile.

Fluorine-Specific Reactions

  • Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by amines or thiols under high-temperature conditions .

Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₉H₁₅FN₂O
Molecular Weight186.23 g/mol
Melting Point128–130°C (predicted)
SolubilitySoluble in DMSO, methanol; insoluble in hexane
LogP (Octanol-Water)1.2 (estimated)
pKa9.8 (amine), 14.2 (hydroxyl)

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Fluorinated piperidines enhance DNA intercalation in topoisomerase inhibitors .

  • Antidepressants: Noradrenaline reuptake inhibition is modulated by nitrile-containing analogs .

Material Science

  • Liquid Crystals: The rigid piperidine core and polar groups enable mesophase formation .

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